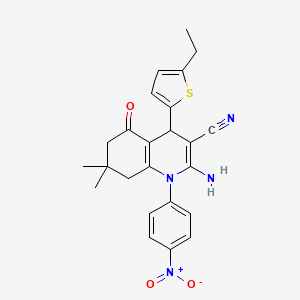![molecular formula C12H11ClN4S B11629270 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11629270.png)
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and various scientific research fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenyl and an ethyl group attached to the structure.
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazine rings.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential drug candidate due to its ability to inhibit certain enzymes and receptors involved in various diseases.
Antibacterial Activity: Studies have demonstrated its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Anticonvulsant Activity: Research has indicated that this compound exhibits anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure disorders.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against influenza viruses.
Mechanism of Action
The exact mechanism of action of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. it is believed to exert its effects by inhibiting specific enzymes and receptors involved in various physiological processes. For example, it may act as an inhibitor of certain enzymes that regulate neurotransmitter levels, leading to its anticonvulsant activity. Additionally, its antibacterial and antiviral activities are thought to result from its ability to interfere with the replication and function of bacterial and viral proteins .
Comparison with Similar Compounds
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a phenoxyethyl group instead of an ethyl group, which may result in different biological activities.
6-(4-chlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of an indolylmethyl group in this compound may enhance its activity against certain targets.
6-(4-chlorophenyl)-3-(4-tert-butylphenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This derivative contains a tert-butylphenoxymethyl group, which could influence its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H11ClN4S |
|---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H11ClN4S/c1-2-11-14-15-12-17(11)16-10(7-18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
FVLFZPYCQSCXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)


![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629223.png)
![N-(4-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B11629226.png)
![5-[4-(ethylsulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B11629231.png)
![3-[(Acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11629236.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629242.png)
![5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone](/img/structure/B11629243.png)
![(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629247.png)
![2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11629257.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629268.png)
methanolate](/img/structure/B11629272.png)
